molecular formula C10H19NO2 B2985408 trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol CAS No. 1602298-44-1

trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol

Cat. No.: B2985408
CAS No.: 1602298-44-1
M. Wt: 185.267
InChI Key: LLXCUUDDMYGSNF-UWVGGRQHSA-N
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Description

Trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol is a biologically active molecule with the molecular formula C10H19NO2 and a molecular weight of 185.267. This compound has gained significant attention in recent years due to its potential as a therapeutic agent and its unique chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol typically involves the reaction of cyclopentanone with oxan-4-ylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines. These products can have different biological and chemical properties, making them useful in various applications.

Mechanism of Action

The mechanism of action of trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Trans-4-hydroxy-1-amino-2-cyclopentanol: A structurally similar compound with comparable biological activity.

    Cyclopentanone derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,2S)-2-(oxan-4-ylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-3-1-2-9(10)11-8-4-6-13-7-5-8/h8-12H,1-7H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXCUUDDMYGSNF-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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